molecular formula C7H4FN B1531127 5-Ethynyl-2-fluoropyridine CAS No. 853909-08-7

5-Ethynyl-2-fluoropyridine

Cat. No.: B1531127
CAS No.: 853909-08-7
M. Wt: 121.11 g/mol
InChI Key: VOBVNAROKVDQSV-UHFFFAOYSA-N
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Description

5-Ethynyl-2-fluoropyridine is a fluorinated pyridine derivative characterized by the presence of an ethynyl group at the 5-position and a fluorine atom at the 2-position of the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Halogenation and Coupling Reactions: One common synthetic route involves the halogenation of pyridine derivatives followed by coupling reactions to introduce the ethynyl group. For example, 2-fluoropyridine can be halogenated and then subjected to a Sonogashira coupling reaction with an ethynyl halide to produce this compound.

  • Metal-Catalyzed Reactions: Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound. These reactions typically require palladium catalysts and appropriate ligands to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to achieve cost-effective and scalable synthesis.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ethynyl group to an ethylene group, resulting in different chemical properties.

  • Substitution: Substitution reactions at the pyridine ring can introduce various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Ethylene derivatives.

  • Substitution Products: A variety of functionalized pyridine derivatives.

Scientific Research Applications

5-Ethynyl-2-fluoropyridine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: Its unique properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 5-ethynyl-2-fluoropyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Ethynyl-5-fluoropyridine: Similar structure but with the positions of the ethynyl and fluorine groups reversed.

  • 3-Ethynyl-2-fluoropyridine: Another positional isomer with different chemical properties.

Uniqueness: 5-Ethynyl-2-fluoropyridine is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its ethynyl group provides a reactive site for further chemical modifications, while the fluorine atom enhances its stability and electronic properties.

Properties

IUPAC Name

5-ethynyl-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBVNAROKVDQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676534
Record name 5-Ethynyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853909-08-7
Record name 5-Ethynyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynyl-2-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.830 mg (4.63 mmol) of Dimethylhydroxymethyl-2-fluoro-5-pyridylacetylene and 195 mg (4.86 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 50 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 23 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 1 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure at 95 mmHg/72° C. to give 6-fluoro-3-pyridylethyne as an orange-color liquid (0.18 g, yield: 32%).
Name
Dimethylhydroxymethyl-2-fluoro-5-pyridylacetylene
Quantity
0.83 mg
Type
reactant
Reaction Step One
Name
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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